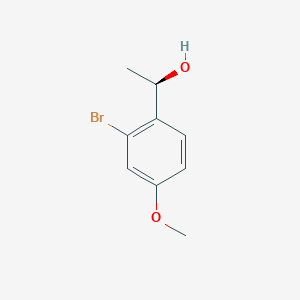

(1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol

Description

(1R)-1-(2-Bromo-4-methoxyphenyl)ethan-1-ol (CAS: 89691-60-1) is a chiral secondary alcohol with the molecular formula C₉H₁₁BrO₂ and a molecular weight of 231.09 g/mol . Its structure features a bromine atom at the 2-position and a methoxy group at the 4-position of the aromatic ring, with an (R)-configured alcohol moiety (Figure 1). This compound is commercially available as a liquid at room temperature and is used in organic synthesis and pharmaceutical research .

Properties

IUPAC Name |

(1R)-1-(2-bromo-4-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6,11H,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSSRKRHXCIJRN-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)OC)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)OC)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol typically involves the following steps:

Bromination: The starting material, 4-methoxyacetophenone, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-methoxyacetophenone.

Reduction: The brominated product is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to obtain (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).

Reduction: The compound can be further reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or cyanides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide, PCC, or other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, cyanides, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of different alcohols or hydrocarbons.

Substitution: Formation of substituted phenyl ethanols with various functional groups.

Scientific Research Applications

(1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of fine chemicals and as a building block in various industrial processes.

Mechanism of Action

The mechanism of action of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the bromine and methoxy groups can affect its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three analogues with variations in substituents and stereochemistry (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electronic Effects : The methoxy group in the target compound is electron-donating, enhancing resonance stabilization of the aromatic ring. In contrast, the chloro substituent in the 4-chloro analogue is electron-withdrawing, increasing the acidity of the alcohol group .

- Steric and Conformational Differences : The biphenyl analogue has a bulkier structure, which may influence solubility and reactivity in cross-coupling reactions .

- Chirality : The (R)-configuration is shared with the 4-methyl and 4-chloro analogues, while the biphenyl derivative has an (S)-configuration, which could lead to divergent biological activities .

Stereochemical Considerations

The (R)-configuration of the target compound is critical for its interaction with chiral receptors or enzymes. demonstrates that diastereomers of related compounds (e.g., 1-(4-methoxyphenyl)-2-pyrazolylethanols) exhibit distinct optical rotations and biological activities .

Biological Activity

(1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is an organic compound characterized by its unique structural features, including a bromine atom and a methoxy group attached to a phenyl ring. These functional groups are significant in influencing the compound's biological activity through various biochemical pathways. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHBrO

- Molecular Weight : 231.09 g/mol

- SMILES Notation : CC@HO

The presence of the bromine and methoxy groups enhances the compound's reactivity, allowing it to interact with various biological targets such as enzymes and receptors.

The mechanism of action for (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is primarily based on its ability to bind to specific enzymes and receptors within biological systems. The bromine atom may influence the compound's binding affinity, while the methoxy group can enhance its lipophilicity, facilitating membrane penetration. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.

Biological Activity

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

- Antioxidant Activity : The compound may exhibit antioxidant properties, which can protect cells from oxidative stress.

- Antitumor Effects : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, though specific data on (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is limited.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological profile.

Data Table: Biological Activities of Related Compounds

Case Studies

While specific case studies on (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol are scarce, related compounds have been investigated for their biological activities:

- Antioxidant Studies : Research on structurally similar curcumin analogs demonstrated significant antioxidant activity, suggesting that (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol may possess similar properties.

- Cytotoxicity Assessments : Studies involving phenolic compounds have shown varying degrees of cytotoxicity against cancer cell lines, indicating that modifications in structure can lead to enhanced biological activity.

Pharmacological Implications

The unique combination of functional groups in (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol positions it as a candidate for further pharmacological research. Its potential applications may include:

- Cancer Therapeutics : Given its structural similarities to known antitumor agents, further investigation into its cytotoxic properties against various cancer cell lines is warranted.

- Antioxidant Formulations : The compound's potential antioxidant activity could be explored in formulations aimed at reducing oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.